Product packaging for 3-(5-Iodotriazol-1-yl)piperidine(Cat. No.:CAS No. 2028960-78-1)

3-(5-Iodotriazol-1-yl)piperidine

Cat. No.: B2860141
CAS No.: 2028960-78-1
M. Wt: 278.097
InChI Key: MSGQGSLUUQBRCU-UHFFFAOYSA-N
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Description

3-(5-Iodotriazol-1-yl)piperidine is a chemical compound with the molecular formula C7H11IN4 and a molecular weight of 278.10 g/mol . This piperidine-based building block features a 5-iodo-1,2,3-triazole moiety, making it a valuable intermediate in chemical synthesis and drug discovery research. The iodine atom on the triazole ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create diverse compound libraries . Compounds bearing the triazole-pharmacophore are of significant interest in medicinal chemistry and chemical biology. Specifically, triazole analogs integrated with piperidine skeletons have been investigated for their potential as inhibitors of biological targets like acetylcholinesterase (AChE), which is relevant for neurodegenerative disease research . The structural features of this compound suggest its primary research value lies in its application as a key synthetic precursor for developing novel bioactive molecules and probes. Researchers can utilize this chemical to explore structure-activity relationships (SAR) and to synthesize more complex structures for in vitro biological evaluation. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11IN4 B2860141 3-(5-Iodotriazol-1-yl)piperidine CAS No. 2028960-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-iodotriazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN4/c8-7-5-10-11-12(7)6-2-1-3-9-4-6/h5-6,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGQGSLUUQBRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=CN=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Foundational Scaffolds: Piperidine and 1,2,3 Triazole

The distinct properties of 3-(5-Iodotriazol-1-yl)piperidine are intrinsically linked to its constituent parts: a piperidine (B6355638) ring and a 1,2,3-triazole ring.

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. researchgate.netnih.gov Its prevalence is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as membrane permeability, receptor binding, and metabolic stability. tandfonline.com The piperidine scaffold is a cornerstone in the design of drugs targeting the central nervous system, as well as agents with anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netacs.org

Similarly, the 1,2,3-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered immense attention in medicinal chemistry. Often synthesized via the highly efficient and versatile copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, 1,2,3-triazoles serve as robust linkers, pharmacophores, and bioisosteres for amide bonds. This scaffold is a key component in a wide spectrum of biologically active molecules, including those with anticancer, antimicrobial, antiviral, and antidiabetic properties. The triazole ring's ability to form hydrogen bonds and participate in various non-covalent interactions makes it a valuable component in the design of targeted therapeutics.

The strategic incorporation of an iodine atom at the 5-position of the triazole ring in the this compound conjugate is a deliberate design choice. The introduction of a halogen atom, such as iodine, can significantly modulate a molecule's biological activity and pharmacokinetic profile. Specifically, an iodo-substituent can enhance binding affinity to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Furthermore, the carbon-iodine bond on the triazole ring serves as a versatile synthetic handle. It allows for further functionalization of the molecule through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This synthetic tractability enables the generation of a diverse library of derivatives, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. The synthesis of 5-iodo-1,2,3-triazoles has been reported through methods like the reaction of a terminal alkyne with an azide (B81097) in the presence of an iodine source.

While specific research dedicated exclusively to this compound is still emerging, the known pharmacological profiles of its constituent scaffolds and related conjugates suggest several promising research directions. The combination of the pharmacologically privileged piperidine ring with the versatile iodo-triazole moiety points towards potential applications in several key areas of drug discovery.

Given the broad bioactivities of both piperidine and triazole derivatives, research into this compound and its analogues is likely to focus on anticancer, antimicrobial, and neuroprotective activities. The iodo-substituent provides a reactive site for the development of targeted covalent inhibitors or for the attachment of imaging agents for diagnostic purposes. Future investigations will likely involve the synthesis of a library of derivatives to explore the SAR and to identify compounds with potent and selective biological activity. Molecular modeling and docking studies will also be instrumental in elucidating the binding modes of these compounds with their biological targets.

Chemical Data of this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₁₁IN₄
SMILES C1CC(CNC1)N2C(=CN=N2)I
InChI InChI=1S/C7H11IN4/c8-7-5-10-11-12(7)6-2-1-3-9-4-6/h5-6,9H,1-4H2
InChIKey MSGQGSLUUQBRCU-UHFFFAOYSA-N
Predicted XLogP 0.4

Synthetic Methodologies for 3 5 Iodotriazol 1 Yl Piperidine and Analogous Derivatives

Precursor Synthesis and Functionalization

The foundation of the target molecule's synthesis lies in the preparation of functionalized intermediates that contain the core piperidine (B6355638) and iodotriazole structures.

The piperidine scaffold is a common feature in many biologically active compounds, and numerous methods exist for its synthesis and functionalization. researchgate.netmdpi.comnih.gov For the synthesis of 3-(5-iodotriazol-1-yl)piperidine, the key is to prepare a piperidine derivative bearing a functional group suitable for the subsequent triazole-forming reaction. Typically, this involves introducing either an azide (B81097) or a terminal alkyne group at the 3-position of the piperidine ring.

General approaches for synthesizing these intermediates include:

Nucleophilic Substitution: Starting from a suitable piperidine precursor with a leaving group (e.g., tosylate, mesylate, or halide) at the 3-position, a reaction with sodium azide can introduce the required azido (B1232118) group.

Reductive Amination: An appropriately substituted ketone can undergo intramolecular reductive amination to form the piperidine ring. mdpi.com

Catalytic Hydrogenation: The reduction of corresponding pyridine (B92270) precursors is a common method for obtaining the saturated piperidine ring. mdpi.com

Once the piperidine ring is formed, further modifications can be made. For instance, N-alkylation or N-arylation can be performed, or protecting groups can be added or removed to ensure compatibility with subsequent reaction steps. researchgate.net The synthesis of dibenzyl N(2)-C-linked triazolyl piperidines, for example, involves a key step of reacting 1H-triazole derivatives with 4-mesyl-1-boc-piperidine under basic conditions. researchgate.net

Table 1: Selected Methods for Piperidine Intermediate Synthesis

Starting Material Reagent(s) Product Type Reference
3-Hydroxypiperidine 1. TsCl, Py; 2. NaN3 3-Azidopiperidine General Knowledge
1,6-Enynes Triethylborane Polysubstituted Alkylidene Piperidines mdpi.com
Fluorosubstituted Amines Chiral Copper(II) catalyst, DIBAL-H Chiral Piperidines mdpi.com

The 5-iodo-1,2,3-triazole unit is a versatile intermediate. The iodine atom is not merely a placeholder but a functional handle for further chemical modifications, such as cross-coupling reactions. nih.gov The most direct and regioselective method for synthesizing 5-iodo-1,2,3-triazoles is through the copper(I)-catalyzed cycloaddition of an organic azide and a 1-iodoalkyne. nih.govthieme-connect.comnih.gov

The necessary 1-iodoalkyne precursors are typically prepared from terminal alkynes. A common method involves the reaction of a terminal alkyne with an iodine source, such as N-iodosuccinimide (NIS), in the presence of a catalyst like silver nitrate. rsc.org

An alternative, one-pot reaction involves the cycloaddition of an alkynyl Grignard reagent and a benzyl (B1604629) azide, followed by an iodination reaction to yield 4-iodo-1,2,3-triazoles. researchgate.net However, for the specific synthesis of 5-iodotriazoles, the use of 1-iodoalkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is preferred for its high regioselectivity. nih.gov

Direct Synthetic Approaches to this compound

With the precursors in hand, the final assembly of the target molecule can be achieved. This typically involves the formation of the triazole ring, which serves as the linker between the piperidine and the iodo-substituted carbon atom.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its efficiency, high yield, and exceptional regioselectivity. organic-chemistry.orgrsc.org The reaction exclusively produces the 1,4-disubstituted triazole isomer, which is a significant advantage over the thermal Huisgen cycloaddition that often yields a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.orgbeilstein-journals.org

The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper metallacycle before reductive elimination to form the triazole product. organic-chemistry.org To synthesize this compound, the reaction would involve either:

3-Azidopiperidine reacting with a 1-iodoalkyne.

A 3-alkynylpiperidine reacting with an azide, followed by iodination.

The first approach is generally more direct for achieving the desired C5-iodination. The reaction is robust and can be performed under mild conditions, often in aqueous solvents, and tolerates a wide variety of functional groups. nih.govorganic-chemistry.org Various copper(I) sources can be used, including CuI, or the in situ reduction of copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate. nih.gov

Achieving the specific placement of the iodine atom at the C5 position of the triazole ring is critical. There are two primary strategies to ensure this regioselectivity:

Direct Cycloaddition with 1-Iodoalkynes : This is the most effective and widely used method. By using a 1-iodoalkyne as the alkyne component in the CuAAC reaction, the iodine is incorporated directly into the C5 position of the resulting 1,4-disubstituted triazole with complete regioselectivity. nih.govnih.govrsc.org This approach is efficient, and the required 1-iodoalkynes are readily accessible from terminal alkynes. rsc.org

Post-Cycloaddition Iodination : An alternative involves first forming a 1,4-disubstituted-1,2,3-triazole with a hydrogen atom at the C5 position. This C5-proton can then be removed by a base, and the resulting triazolide anion can be quenched with an electrophilic iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS). While feasible, this method can sometimes lead to mixtures of products or require optimization to achieve high regioselectivity, especially if other reactive sites are present in the molecule.

The direct use of 1-iodoalkynes is generally the superior strategy due to its inherent and predictable regiochemical outcome. nih.gov

Table 2: Comparison of Iodination Strategies

Strategy Description Advantages Disadvantages Key Reagents
Direct Cycloaddition CuAAC reaction using a 1-iodoalkyne and an azide. High regioselectivity, direct formation of the 5-iodotriazole. Requires synthesis of the 1-iodoalkyne precursor. 1-Iodoalkyne, Azide, Cu(I) catalyst. nih.govnih.gov

The formation of the covalent bond between the piperidine ring's nitrogen and the triazole ring's N1 position is the final key step in assembling the core structure of this compound.

The most common and integrated method is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) itself. In this scenario, one of the reactants already contains the piperidine moiety. For instance, reacting 3-azidopiperidine with a 1-iodoalkyne directly forges the N-C bond of the piperidine to the N1 position of the newly formed triazole ring. This one-pot ring formation and coupling is highly efficient. nih.govnih.gov

An alternative, though less direct, approach is a stepwise nucleophilic substitution . This would involve first synthesizing a 5-iodotriazole with a hydrogen on the N1 nitrogen (a 1H-5-iodotriazole). Subsequently, this N-H bond can be subjected to an N-alkylation reaction with a piperidine derivative carrying a leaving group at the 3-position. This type of nucleophilic reaction of 1H-triazole derivatives with piperidines under basic conditions has been reported to create N-linked piperidinyl triazoles. researchgate.net This method allows for the late-stage introduction of the piperidine ring but requires an additional synthetic step compared to the direct CuAAC approach.

Advanced Synthetic Strategies

Advanced synthetic strategies for piperidine-triazole compounds prioritize stereoselectivity, efficiency, and atom economy. These approaches are crucial for accessing structurally complex molecules with potential applications in various fields of chemical research.

Asymmetric Synthesis Approaches to Chiral this compound Analogs

The synthesis of enantiomerically pure chiral piperidines is a significant area of focus in organic synthesis due to their prevalence in bioactive molecules. nih.govdicp.ac.cn While a specific asymmetric synthesis for this compound is not extensively documented, several powerful methodologies exist for the creation of chiral 3-substituted piperidine cores, which can be adapted to produce the target compound's analogs.

One prominent strategy involves the catalytic asymmetric reduction of pyridinium (B92312) salts. For instance, a rhodium-catalyzed reductive transamination can produce a variety of chiral piperidines with high diastereo- and enantio-selectivities. dicp.ac.cn This method uses a chiral primary amine under reducing conditions to induce chirality on the piperidine ring. dicp.ac.cn Another powerful technique is the Rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition, which can construct polysubstituted piperidine scaffolds from simple, achiral starting materials like alkynes and isocyanates with high enantioselectivity. nih.gov

Further approaches include:

Cross-Coupling Reactions : An enantioselective, rhodium-catalyzed reductive Heck reaction between a dihydropyridine (B1217469) derivative and a boronic acid can furnish 3-substituted tetrahydropyridines, which are immediate precursors to chiral piperidines. snnu.edu.cn

Chemoenzymatic Methods : A divergent synthesis strategy can yield various 3,5-disubstituted piperidines. This method may involve a dynamic kinetic asymmetric transformation (DYKAT) to produce key chiral intermediates, such as optically active hydroxy acetates, from a mixture of diols. nih.gov

Organocatalysis : The asymmetric α-amination of aldehydes, catalyzed by small organic molecules like L-proline, can establish the stereocenter in precursors that are then cyclized to form chiral piperidine derivatives, such as (R)-pipecolic acid. ekb.eg

Once the chiral 3-aminopiperidine or a suitable precursor is obtained, the iodo-triazole ring can be installed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, is a highly efficient method for forming the 1,2,3-triazole ring. An asymmetric variant of the CuAAC could potentially be used to resolve a racemic alkyne, leading to an enantioenriched triazole product. bham.ac.uk The synthesis would involve reacting a chiral piperidine azide with an iodo-alkyne, or a chiral piperidine alkyne with an iodine-containing azide, to yield the final chiral product.

Table 1: Selected Asymmetric Methodologies for Chiral Piperidine Synthesis

MethodologyCatalyst/ReagentKey TransformationProduct TypeRef
Reductive TransaminationRhodium complex & chiral amineAsymmetric reduction of pyridinium saltChiral substituted piperidines dicp.ac.cn
[2+2+2] CycloadditionRhodium(I) complexAsymmetric cycloaddition of alkyne, alkene, and isocyanatePolysubstituted piperidines nih.gov
Reductive Heck ReactionRhodium complexAsymmetric carbometalation of a dihydropyridineEnantioenriched 3-piperidines snnu.edu.cn
OrganocatalysisL-prolineAsymmetric α-amination of an aldehydeChiral piperidine derivatives ekb.eg

Microwave-Assisted Synthetic Methods for Related Piperidine and Triazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various piperidine and triazole-containing compounds. rsc.orgbohrium.com

The synthesis of 1,2,4-triazole (B32235) derivatives incorporating a piperidine ring demonstrates the significant advantages of microwave irradiation. In one study, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with yields up to 82% under microwave conditions. rsc.org The corresponding conventional method required several hours to complete. rsc.org Similarly, another series of related acetamide (B32628) moieties was synthesized in 31-68 seconds. rsc.org

These rapid, high-yielding reactions highlight the efficiency of microwave technology in producing complex heterocyclic systems. The focused heating effect of microwaves dramatically reduces reaction times from hours to minutes or even seconds, which is a key advantage in synthetic campaigns. researchgate.netrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperidine-Triazole Derivatives

Reaction/ProductConventional Method TimeMicrowave Method TimeYield (Microwave)Ref
N-substituted propenamide derivativesSeveral hours33–90 seconds~82% rsc.org
N-substituted acetamide derivativesNot specified31–68 seconds"Extraordinary" rsc.org
Piperazine-azole-fluoroquinolone derivatives27 hours30 minutes96% rsc.org
4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione290 minutes10–25 minutes97% rsc.org

One-Pot Multicomponent Reactions for Piperidine-Triazole Scaffold Construction

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. rsc.org This approach avoids the need for isolating intermediates, thereby saving time, solvents, and reagents, aligning with the principles of green chemistry. acs.org Several MCRs are suitable for constructing the piperidine-triazole scaffold.

A prominent example for the synthesis of 1,2,4-triazoles is the one-pot, two-step procedure involving the coupling of amidines, carboxylic acids, and hydrazines. nih.gov The reaction first forms an acylamidine intermediate, which then reacts with a hydrazine (B178648) and cyclizes to yield the 1,3,5-trisubstituted 1,2,4-triazole core. nih.gov By choosing a piperidine-containing amidine or carboxylic acid, this method could be adapted to create the desired scaffold.

For the construction of 1,2,3-triazoles, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed in a one-pot fashion. A facile synthesis involves the reaction of α-tosyloxy or α-halo ketones with sodium azide and a terminal alkyne. chapman.edu This generates an α-azido ketone in situ, which then undergoes a regioselective cycloaddition with the alkyne. chapman.edu A piperidine moiety could be introduced on either the ketone or the alkyne starting material. This method is known for its mild reaction conditions and simple workup procedures, often providing good to excellent yields. chapman.edu

These MCR strategies offer a convergent and highly adaptable route to a wide library of piperidine-triazole derivatives by simply varying the constituent components. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 5 Iodotriazol 1 Yl Piperidine

Reactivity of the Iodo-Triazole Moiety

The iodo-triazole portion of the molecule is a key site for functionalization, primarily due to the carbon-iodine bond which can participate in a range of transformations.

Nucleophilic Substitution Reactions Involving the Iodine Atom

The iodine atom on the triazole ring is susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry. ksu.edu.sanih.gov In these reactions, a nucleophile, a chemical species rich in electrons, displaces the iodide, which acts as a leaving group. ksu.edu.sa The reaction's efficiency is influenced by the strength of the nucleophile and the reaction conditions, such as the solvent. ksu.edu.sa For instance, a negatively charged nucleophile is generally more potent than its neutral conjugate acid. ksu.edu.sa The use of polar aprotic solvents can enhance the reactivity of the nucleophile by solvating the accompanying cation, thereby leaving the nucleophile more available for reaction. ksu.edu.sa

While direct studies on 3-(5-Iodotriazol-1-yl)piperidine are not extensively detailed in the provided results, the general principles of nucleophilic aromatic substitution (SNAr) are applicable. nih.gov The electron-withdrawing nature of the triazole ring can activate the carbon-iodine bond towards nucleophilic attack. However, in some systems, the rate-determining step may not be the initial nucleophilic addition but rather a subsequent deprotonation step. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium- and Copper-catalyzed transformations)

The carbon-iodine bond in this compound is a prime handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.comresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. eie.grscielo.brmdpi.com These reactions typically involve the oxidative addition of the aryl iodide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki or Stille reactions) or reaction with an alkyne (in the case of Sonogashira reactions), and finally reductive elimination to yield the coupled product and regenerate the palladium catalyst. mdpi.comnih.gov For example, a Heck reaction could be performed using palladium acetate (B1210297) as a pre-catalyst to couple the iodo-triazole with an alkene. scielo.br

Table of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnersCatalyst System (Example)Product Type
Suzuki-MiyauraAryl/vinyl boronic acid or esterPd(OAc)₂, PPh₃, baseBiaryl, vinyl-aryl
HeckAlkenePd(OAc)₂, ligand (e.g., NHC), baseSubstituted alkene
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, amine baseAryl-alkyne
StilleOrganostannanePd(PPh₃)₄Biaryl, vinyl-aryl
HiyamaOrganosilanePd(OAc)₂, TBAFBiaryl

Copper-Catalyzed Transformations: Copper catalysis is particularly relevant for the formation of 1,2,3-triazoles, a reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov While this compound already contains a triazole ring, copper catalysis can be used to further functionalize the iodo-substituent. Specifically, copper(I) acetylides can react with the iodo-triazole. nih.gov The reaction of 1-iodoalkynes with organic azides in the presence of copper(I) iodide and a suitable ligand yields 5-iodo-1,2,3-triazoles, highlighting the utility of copper in manipulating iodo-triazole systems. nih.govnih.gov Copper-catalyzed Ullmann-type coupling reactions are also a viable method for forming C-N bonds, for instance, by reacting the iodo-triazole with an amine in the presence of a copper catalyst and a ligand. mdpi.com

Halogen Exchange Reactions and Derivatization (e.g., fluorination)

The iodine atom can be replaced with other halogens, most notably fluorine, through halogen exchange (Halex) reactions. science.govrsc.org This is of significant interest in medicinal chemistry as the introduction of fluorine can profoundly alter a molecule's physicochemical and pharmacological properties. nih.gov

Fluorination can be achieved through various methods. One approach involves nucleophilic fluorination, where a fluoride (B91410) source displaces the iodide. Another strategy is the use of reagents like DAST (diethylaminosulfur trifluoride) for fluorinating related heterocyclic systems. enamine.net The synthesis of fluorinated piperidines has been accomplished through the hydrogenation of fluoropyridines, though this can sometimes be complicated by hydrodefluorination. nih.gov The development of versatile synthetic strategies for incorporating fluorine into piperidine-containing ligands has been shown to be beneficial for their pharmacokinetic profiles. nih.govdntb.gov.ua

Reactivity of the Piperidine (B6355638) Ring

The piperidine ring, a saturated heterocycle, also offers sites for chemical modification, primarily at the nitrogen atom and, to a lesser extent, at the ring carbons. ijnrd.orgresearchgate.net

Modifications at the Piperidine Nitrogen Atom (N-alkylation, acylation)

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it readily susceptible to reactions with electrophiles.

N-alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide or another alkylating agent. researchgate.net The reaction typically proceeds via an SN2 mechanism. To favor mono-alkylation and avoid the formation of a quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to an excess of the piperidine. researchgate.net The use of a base, such as potassium carbonate or sodium hydride, can facilitate the reaction by deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity. researchgate.net

N-acylation: The piperidine nitrogen can also react with acylating agents, such as acyl chlorides or anhydrides, to form amides. This reaction is a common strategy for introducing a variety of functional groups onto the piperidine ring.

Table of N-Alkylation and N-Acylation Reactions
Reaction TypeReagentProduct
N-AlkylationAlkyl halide (e.g., R-Br, R-I)N-Alkylpiperidine
N-AcylationAcyl chloride (e.g., R-COCl)N-Acylpiperidine (Amide)
Reductive AminationAldehyde/Ketone, reducing agentN-Alkylpiperidine

Functionalization of the Piperidine Ring Carbons

Direct functionalization of the C-H bonds of the piperidine ring is more challenging but can be achieved using modern synthetic methods. d-nb.info

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective functionalization of piperidine derivatives. d-nb.infonih.gov The position of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. d-nb.infonih.gov For instance, functionalization at the C3 position, which is electronically deactivated by the nitrogen atom, has been achieved indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. d-nb.infonih.gov Photocatalytic methods have also been developed for the regiodivergent α- and β-functionalization of saturated N-heterocycles like piperidine. chemrxiv.org

Intramolecular Transformations and Rearrangements

The structural arrangement of this compound, featuring a piperidine ring attached to a 5-iodotriazole moiety, suggests the potential for a variety of intramolecular reactions. The presence of the iodine atom, a versatile halogen, and the nitrogen-rich triazole ring, coupled with the conformational flexibility of the piperidine ring, creates a platform for complex chemical behavior.

Annulation-Induced Cascade Reactions and Diazo Intermediate Formation

While specific, documented annulation-induced cascade reactions originating from this compound are not extensively reported in the literature, the inherent chemical functionalities of the molecule allow for theoretical considerations of such pathways. Cascade reactions, a sequence of intramolecular reactions occurring in a single synthetic operation, could potentially be initiated from this scaffold.

The formation of a diazo intermediate is a plausible step in the transformation of triazole-containing compounds. For instance, under certain conditions, such as thermal or photochemical stimulation, the 1,2,3-triazole ring can undergo ring-opening to form a transient diazo species. In the context of this compound, this could lead to the formation of a piperidine-substituted diazoalkane. The subsequent reactivity of this diazo intermediate would be diverse, potentially leading to cyclization, insertion, or rearrangement reactions, thereby constructing novel molecular frameworks.

Tautomerism and Isomerization Pathways within Triazole Systems

Tautomerism is a key characteristic of many heterocyclic systems, including triazoles. For this compound, several tautomeric forms can be envisioned. Prototropic tautomerism could involve the migration of a proton between the nitrogen atoms of the triazole ring. While the 1,4-disubstituted nature of the triazole in this specific molecule limits the typical annular tautomerism seen in unsubstituted or monosubstituted triazoles, the potential for other isomerization pathways exists.

Isomerization could also involve the piperidine ring, such as conformational changes or, under more forcing conditions, rearrangements of the ring itself. Furthermore, the carbon-iodine bond presents another site for potential isomerization reactions, such as migration of the iodine atom to another position on the triazole ring, although this would likely require significant energy input or specific catalytic conditions.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies specifically targeting the transformations of this compound are not widely available in peer-reviewed literature. However, by drawing parallels with related iodotriazole and piperidine-containing structures, we can infer potential mechanistic pathways for its key transformations.

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the energetics of potential reaction pathways. For instance, DFT could be employed to model the transition states and intermediates involved in the hypothetical annulation-induced cascade reactions or the formation of the diazo intermediate. Such studies could provide insights into the feasibility of these transformations and the factors that might control the reaction outcomes.

Structure Activity Relationship Sar Investigations Within the 3 5 Iodotriazol 1 Yl Piperidine Scaffold

Conformational Analysis and its Impact on Molecular Recognition Properties

In related systems, such as oxytocin (B344502) analogues where a triazole bridge is used to replace a disulfide bond, the resulting conformation, particularly the ability to adopt a β-turn, is crucial for biological activity. nih.gov For instance, certain triazole-bridged oxytocin analogues were found to adopt a type I β-turn conformation in aqueous solutions, which is believed to be important for receptor recognition. nih.gov The specific linkage and orientation of the triazole ring within these macrocycles directly impacted their agonist or antagonist activity, highlighting the profound effect of conformation on function. nih.gov Similarly, for the 3-(5-iodotriazol-1-yl)piperidine scaffold, the preferred conformation would dictate the spatial presentation of key interacting groups, such as the iodine atom and the piperidine (B6355638) nitrogen, thereby affecting its molecular recognition properties.

Influence of the Triazole Substitution Pattern on Intermolecular Interactions

The 1,2,3-triazole ring is not merely a linker but an active participant in intermolecular interactions. Its substitution pattern plays a pivotal role in modulating binding affinity and selectivity. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the ring itself can engage in π-π stacking interactions with aromatic residues in a receptor binding site. unife.it

Studies on various triazole-containing compounds have demonstrated the importance of the substituents on the triazole ring. For example, in a series of P2Y14 receptor antagonists, a triazole ring was used as a bioisosteric replacement for a naphthalene (B1677914) moiety. unife.it The introduction of a p-CF3-phenyl group on the triazole resulted in a compound with higher affinity than the corresponding alkyne precursor, suggesting that the triazole scaffold can form additional stabilizing interactions within the receptor binding pocket. acs.org Furthermore, the substitution pattern on the triazole can influence the electronic properties of the ring, thereby affecting the strength of its interactions. In a study of opioid receptor antagonists, substitution on the triazole ring was found to have significant effects on the affinity and selectivity for the delta opioid receptor. nih.gov

The table below summarizes the influence of triazole substitution on receptor binding in analogous systems.

Compound ClassTriazole SubstitutionEffect on BindingReference
P2Y14R Antagonistsp-CF3-phenylHigher affinity compared to alkyne precursor acs.org
Opioid AntagonistsVaried aryl groupsModulated affinity and selectivity for δ-opioid receptor nih.gov
Benzodiazepine Receptor LigandsQuinolyl and p-nitrophenyl groupsHighest binding affinity observed with these substituents nih.gov

Role of Piperidine Stereochemistry and Substitution on Ligand-Receptor Binding Motifs

The stereochemistry of the piperidine ring is a critical factor in determining the biological activity of the this compound scaffold. The introduction of a chiral center at the 3-position of the piperidine ring means that the compound can exist as two enantiomers (R and S), which may exhibit different binding affinities and functional activities. The spatial orientation of the iodotriazole moiety, dictated by the stereochemistry of the piperidine ring, will determine how effectively the ligand can interact with its biological target. thieme-connect.com

In a study of HIV-1 protease inhibitors, the stereochemistry and substitution position of piperidine derivatives in the P2-ligands were found to be decisive for their potency. plos.org Specifically, a compound containing an (R)-piperidine-3-carboxamide as the P2-ligand showed the most remarkable enzyme inhibitory activity. plos.org This highlights that a specific stereoisomer may be required for optimal interaction with the receptor. Furthermore, substitutions on the piperidine ring can modulate its physicochemical properties, such as pKa and lipophilicity, which in turn can affect its pharmacokinetic profile and binding characteristics. thieme-connect.comnih.gov For instance, introducing substituents on the piperidine ring has been shown to enhance aqueous solubility and in vivo potency in some antiviral compounds. thieme-connect.com

The following table illustrates the importance of piperidine stereochemistry in different classes of bioactive molecules.

Compound SeriesPiperidine Stereochemistry/SubstitutionObserved EffectReference
HIV-1 Protease Inhibitors(R)-piperidine-3-carboxamide at P2 positionMost potent enzymatic inhibition plos.org
Monoamine Transporter Inhibitors(-)-cis and (+)-trans isomersExhibited DAT/NET selectivity nih.gov
Histamine H3/Sigma-1 Receptor AntagonistsPiperidine vs. PiperazinePiperidine moiety was critical for high affinity at the σ1 receptor nih.gov

Contributions of the Iodine Atom to Molecular Interactions (e.g., Halogen Bonding, σ-hole interactions)

The iodine atom in the this compound scaffold is not a passive substituent but an active contributor to molecular interactions, primarily through halogen bonding. A halogen bond is a noncovalent interaction where a region of positive electrostatic potential on the halogen atom, known as a σ-hole, interacts with a Lewis base, such as a nitrogen or oxygen atom in a receptor. core.ac.uknih.gov The C-I bond in the 5-iodo-1,2,3-triazole ring creates a significant σ-hole on the iodine atom, making it a potent halogen bond donor. core.ac.ukresearchgate.net

Computational and experimental studies have shown that neutral iodotriazoles can form stable halogen-bonded assemblies in solution, with the strength of the interaction being comparable to that of classic halogen bond donors like pentafluoroiodobenzene. core.ac.uk The directionality and strength of halogen bonds make them crucial for molecular recognition and the stabilization of ligand-receptor complexes. rsc.org In the solid state, diaryl-5-iodo-1,2,3-triazoles have been observed to form short nitrogen-to-iodine contacts, indicative of halogen bonding. core.ac.uk The ability of the iodine atom to form these specific and directional interactions can significantly enhance the binding affinity and selectivity of the this compound scaffold for its target. nih.govnih.gov

The table below presents data on halogen bond interactions in iodotriazole systems.

SystemInteractionDistance/AngleSignificanceReference
Diaryl-5-iodo-1,2,3-triazoleN···I halogen bond in solid stater(N/I) = 2.973 ÅDemonstrates halogen bonding capability core.ac.uk
Iodotriazole-pyridine complexC–I···N halogen bondNot specifiedSimilar donor ability to pentafluoroiodobenzene core.ac.uk
Iodotriazole foldamer with I⁻C–I···I⁻ halogen bonds3.484–3.574 Å, 165.7–178.3°Strong anion encapsulation via multiple halogen bonds rsc.org

Scaffold Hopping and Bioisosteric Replacements in Analogous Chemical Systems

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties. nih.govresearchgate.net These approaches involve replacing the core structure (scaffold) or specific functional groups of a molecule with others that maintain similar biological activity. nih.govbaranlab.org In the context of the this compound scaffold, various parts of the molecule could be subject to such modifications.

For example, the piperidine ring could be replaced by other cyclic or acyclic amines to explore different conformational spaces and physicochemical properties. dndi.org In a study on P2Y14 receptor antagonists, the piperidine moiety was replaced with a quinuclidine (B89598) ring, which constrained the conformation and resulted in a compound that maintained good binding affinity. nih.gov The triazole ring itself is often considered a bioisostere of an amide bond or other aromatic systems. unife.it In the development of tankyrase inhibitors, a scaffold hopping approach led to the identification of a 2-(phenyl)-3H-benzo nih.govnih.govthieno[3,2-d]pyrimidin-4-one core as a potent chemotype. nih.gov Similarly, the iodo-triazole moiety could potentially be replaced by other groups capable of forming strong halogen bonds or other key interactions.

The following table provides examples of scaffold hopping and bioisosteric replacements in related chemical systems.

Original Scaffold/GroupReplacement Scaffold/GroupTarget/ApplicationOutcomeReference
Naphthalene moiety3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(phenyl)benzoic acidP2Y14 Receptor AntagonistsSuccessful bioisosteric replacement with maintained activity unife.it
Phenyl ringThiophene nucleusTankyrase InhibitorsBioisosteric replacement leading to new analogues nih.gov
Piperidine ringQuinuclidine moietyP2Y14 Receptor AntagonistsConstrained analogue with retained binding affinity nih.gov
Piperidine ringMorpholine ringAnti-trypanosomal agentsImproved metabolic stability but loss of activity dndi.org

Computational and Theoretical Chemistry Studies on 3 5 Iodotriazol 1 Yl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and semi-empirical methods like AM1 and PM3, can elucidate the electronic structure, geometry, and reactivity of molecules like 3-(5-Iodotriazol-1-yl)piperidine. ekb.eg

Analysis of Electrostatic Potential and Charge Distribution

The electrostatic potential (ESP) surface of a molecule is crucial for understanding its intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and halogen bonding. For this compound, the ESP map would likely reveal regions of negative potential around the nitrogen atoms of the piperidine (B6355638) and triazole rings, making them potential hydrogen bond acceptors.

A significant feature of iodinated compounds is the phenomenon of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the iodine atom along the C-I bond axis. This positive region allows for attractive interactions with nucleophiles, known as halogen bonds. researchgate.net Computational studies on other iodo-triazole derivatives have demonstrated the importance of these halogen bonds in molecular recognition and anion transport. rsc.orgrsc.org

Table 1: Predicted Electrostatic Potential Features of this compound based on Analogous Compounds

Molecular RegionPredicted Electrostatic PotentialPotential Interaction
Piperidine NitrogenNegativeHydrogen Bond Acceptor
Triazole NitrogensNegativeHydrogen Bond Acceptor
Iodine Atom (σ-hole)PositiveHalogen Bond Donor
Piperidine HydrogensPositiveHydrogen Bond Donor

This table is illustrative and based on general principles and findings from related compounds.

Applications of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. ekb.eg

For this compound, the HOMO is likely to be localized on the electron-rich piperidine and triazole rings, while the LUMO may have significant contributions from the C-I antibonding orbital. A smaller HOMO-LUMO gap would suggest higher reactivity. Quantum chemical calculations on similar piperidine derivatives have been used to correlate this energy gap with their chemical stability. ekb.eg

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as solvent molecules or a biological receptor. mdpi.com

For this compound, MD simulations would be crucial for exploring the conformational landscape of the piperidine ring, which can exist in chair, boat, and twist-boat conformations. The substituent at the 3-position can adopt either an axial or equatorial position, and the rotational freedom around the bond connecting the piperidine and triazole rings would also be a key factor. Studies on other piperidine derivatives have shown that the conformational preferences can be influenced by substituents and the surrounding environment. osti.gov

MD simulations can also be used to study the stability of intermolecular interactions. For instance, simulations of this compound in a water box could reveal the stability and dynamics of hydrogen bonds between the molecule and water. If a protein target is known, MD simulations of the ligand-protein complex can provide information on the stability of the binding pose and the key interactions driving binding. mdpi.comresearchgate.net

Docking and Ligand-Protein Interaction Modeling for Scaffold Optimization

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to guide the optimization of lead candidates.

Given the prevalence of the piperidine scaffold in centrally active agents, it is plausible that this compound could be designed to interact with specific biological targets. Docking studies of other piperidine derivatives have been successfully used to understand their binding modes to receptors like HIV-1 protease and various enzymes. nih.govnih.gov

In a hypothetical docking study of this compound, the piperidine ring could engage in hydrophobic and hydrogen bonding interactions within a receptor's binding pocket. The iodotriazole moiety could participate in specific interactions, including halogen bonding with electron-rich residues like serine, threonine, or the backbone carbonyls. The docking results, often scored based on binding affinity, would provide hypotheses about the binding pose and key interactions, which can then be used to design analogs with improved potency and selectivity. tandfonline.com

Table 2: Potential Interactions of this compound in a Hypothetical Binding Site

Molecular MoietyPotential Interacting Residues (Examples)Type of Interaction
Piperidine RingLeucine, Valine, IsoleucineHydrophobic
Piperidine NitrogenAspartate, Glutamate, SerineHydrogen Bond, Salt Bridge
Triazole RingPhenylalanine, Tyrosineπ-π Stacking
Iodine AtomCarbonyl Oxygen, Serine, ThreonineHalogen Bond

This table is illustrative and based on common interactions observed for similar scaffolds.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be employed to predict various spectroscopic parameters, which can be a valuable tool for structural elucidation and for validating experimental data.

For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com These predicted spectra can be compared with experimental data to confirm the chemical structure.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic absorption spectra (UV-Vis) of the molecule. mdpi.com This can provide insights into the electronic transitions and the chromophores present in the molecule. The vibrational frequencies can also be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net The accuracy of these predictions has been shown to be quite high when appropriate computational methods and basis sets are used. arxiv.org

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the intricate structural details of "3-(5-Iodotriazol-1-yl)piperidine".

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural verification of "this compound". ¹H NMR provides information on the number of different types of protons, their chemical environments, and their neighboring protons. ¹³C NMR offers complementary data on the carbon skeleton of the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the regiochemistry of the triazole ring substitution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Triazole-H7.5 - 7.8120 - 125
Piperidine-CH (at C3)4.5 - 4.855 - 60
Piperidine-CH₂ (at C2)3.2 - 3.545 - 50
Piperidine-CH₂ (at C4)1.8 - 2.228 - 32
Piperidine-CH₂ (at C5)1.6 - 2.022 - 26
Piperidine-CH₂ (at C6)3.0 - 3.348 - 52
Triazole-C (Iodo-substituted)-75 - 80

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in "this compound". The IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the piperidine (B6355638) ring and the triazole ring. The C-N stretching vibrations of the piperidine and triazole rings, as well as the C-I stretching vibration, would also be observable.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful in identifying the skeletal vibrations of the heterocyclic rings.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C-H Stretch (Piperidine & Triazole)2850 - 3000
N-H Stretch (if present as a salt)3100 - 3300
C=C Stretch (Triazole)1400 - 1500
C-N Stretch1000 - 1350
C-I Stretch500 - 600

Mass spectrometry (MS) is crucial for determining the molecular weight of "this compound" and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to calculate the molecular formula with a high degree of confidence.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information by analyzing the fragmentation pattern of the parent ion. This data helps to confirm the connectivity of the piperidine and iodotriazole moieties.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of "this compound". By using a suitable stationary phase and mobile phase, impurities can be separated and quantified. A UV detector is commonly used for detection, as the triazole ring provides a chromophore.

Since "this compound" contains a stereocenter at the 3-position of the piperidine ring, it can exist as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase, is necessary to separate and quantify these enantiomers. This is critical in research applications where the biological activity may be stereospecific.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can be a valuable tool for analyzing volatile intermediates used in the synthesis of "this compound". It can also be used to assess the purity of the final compound if it is sufficiently volatile and thermally stable. However, due to the relatively high molecular weight and potential for thermal degradation, HPLC is often the preferred method for purity analysis of the final product.

Research Applications and Functionalization Strategies of 3 5 Iodotriazol 1 Yl Piperidine in Chemical Biology and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The structure of 3-(5-Iodotriazol-1-yl)piperidine is intrinsically modular, making it an exceptional starting point for the synthesis of more elaborate molecular architectures. Its piperidine (B6355638) and iodotriazole moieties serve as distinct anchor points for chemical diversification.

Combinatorial chemistry aims to rapidly generate large numbers of structurally diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. chemrxiv.org The this compound scaffold is ideally suited for this purpose. The piperidine nitrogen can be functionalized through reactions like acylation, alkylation, or reductive amination, while the carbon-iodine bond on the triazole ring can participate in various cross-coupling reactions.

This dual functionality allows for the creation of a two-dimensional combinatorial library from a single core scaffold. By reacting the piperidine nitrogen with a set of diverse building blocks (R¹) and subsequently reacting the iodotriazole with another set of building blocks (R²), a vast library of unique compounds can be systematically synthesized. This approach enables the efficient exploration of chemical space to identify molecules with desired biological activities or material properties. nih.gov

Table 1: Hypothetical Combinatorial Library Generation using this compound

This table illustrates how the scaffold can be used to generate a 3x3 compound library through two diversification steps.

Scaffold Step 1: Piperidine N-Functionalization (R¹) Step 2: Triazole C-Functionalization (R²) Final Compound Structure
This compoundAcetyl ChloridePhenylboronic Acid (Suzuki Coupling)1-Acetyl-3-(5-phenyltriazol-1-yl)piperidine
This compoundBenzyl (B1604629) BromidePhenylboronic Acid (Suzuki Coupling)1-Benzyl-3-(5-phenyltriazol-1-yl)piperidine
This compoundBenzenesulfonyl ChloridePhenylboronic Acid (Suzuki Coupling)1-(Phenylsulfonyl)-3-(5-phenyltriazol-1-yl)piperidine
This compoundAcetyl ChlorideStyrene (Heck Coupling)1-Acetyl-3-(5-styryltriazol-1-yl)piperidine
This compoundBenzyl BromideStyrene (Heck Coupling)1-Benzyl-3-(5-styryltriazol-1-yl)piperidine
This compoundBenzenesulfonyl ChlorideStyrene (Heck Coupling)1-(Phenylsulfonyl)-3-(5-styryltriazol-1-yl)piperidine
This compoundAcetyl ChloridePotassium Cyanide (Cyanation)1-Acetyl-3-(5-cyanotriazol-1-yl)piperidine
This compoundBenzyl BromidePotassium Cyanide (Cyanation)1-Benzyl-3-(5-cyanotriazol-1-yl)piperidine
This compoundBenzenesulfonyl ChloridePotassium Cyanide (Cyanation)1-(Phenylsulfonyl)-3-(5-cyanotriazol-1-yl)piperidine

The 5-iodotriazole moiety is not just a point for substitution but can also act as a precursor for the construction of more complex, fused heterocyclic systems. Research has shown that 5-iodotriazoles can undergo intramolecular cyclization reactions to form novel bicyclic or polycyclic structures. For instance, studies on related (5-iodo-1,2,3-triazolyl)phenols have demonstrated that they can undergo a base-mediated cyclization, leading to the formation of fused benzoxazole (B165842) derivatives through a cascade transformation. acs.org This reactivity suggests that by tethering an appropriate functional group to the piperidine ring of this compound, it could serve as a precursor for annulation reactions, yielding novel and complex piperidine-fused triazole heterocyclic systems.

Design of Chemical Probes and Ligands

The development of selective chemical probes and ligands is essential for exploring biological systems and validating new drug targets. nih.gov The piperidine-triazole framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure capable of binding to multiple biological targets with high affinity. nih.govmdpi.com

The piperidine ring is a common structural motif in drugs targeting the central nervous system and other biological systems. nih.govmdpi.com Similarly, the 1,2,3-triazole ring is a bioisostere for amide bonds and participates in favorable dipole and hydrogen-bonding interactions within protein binding sites. mdpi.com The combination of these two rings in this compound creates a core structure that can be strategically elaborated to target specific proteins.

Libraries of hybrid molecules containing both piperidine and triazole motifs have been synthesized and shown to possess significant biological activities, including anti-infective and anticancer properties. nih.govnih.govjksus.org For example, piperidine-based 1,2,3-triazolylacetamide derivatives have been shown to induce apoptotic cell death in pathogenic fungi. nih.gov By using this compound as a starting point, medicinal chemists can systematically attach different functional groups to explore structure-activity relationships (SAR) and optimize ligands for enhanced potency and selectivity against a chosen biological target. nih.govnih.gov

While the triazole ring itself is typically formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—a premier "click" reaction—the true versatility of the this compound scaffold lies in the subsequent reactions enabled by the iodine atom. glenresearch.comuni-muenchen.dethermofisher.com This allows for a "post-click" functionalization strategy. The carbon-iodine bond is a highly versatile synthetic handle that can be transformed through a variety of modern cross-coupling reactions.

This two-stage approach allows for the modular assembly of complex probes. First, the core scaffold is built using the robust CuAAC reaction. Second, the crucial targeting or reporting moiety is installed in a later step via functionalization of the iodo-group. This strategy is particularly useful for attaching delicate or complex molecular fragments that might not be compatible with the initial click reaction conditions.

Table 2: Post-Synthetic Functionalization Reactions of the 5-Iodotriazole Moiety

This table details key palladium-catalyzed cross-coupling reactions that can be applied to the this compound scaffold.

Reaction Type Reagents Catalyst System Product Type Significance Reference
Suzuki Coupling Aryl/Heteroaryl Boronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base5-Aryl/Heteroaryl-1,2,3-triazoleIntroduces diverse aromatic systems for SAR exploration. acs.org
Heck Coupling AlkenePd(0) catalyst, Base5-Alkenyl-1,2,3-triazoleCreates conjugated systems, useful for fluorescent probes or materials. acs.org
Sonogashira Coupling Terminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Base5-Alkynyl-1,2,3-triazoleExtends conjugation and provides a handle for further click reactions. acs.org
Cyanation Potassium Cyanide (KCN)Pd(0) catalyst (e.g., with DPEphos ligand)5-Cyano-1,2,3-triazoleThe nitrile can be converted to amines, amides, or other heterocycles. rsc.org
Halogen Exchange (Halex) KF, KClAqueous media, heat5-Fluoro/Chloro-1,2,3-triazoleAllows for radiofluorination (with ¹⁸F) to create PET imaging probes. mdpi.com

Development of Functional Materials and Supramolecular Assemblies

The unique properties of the this compound scaffold extend beyond biology into the realm of materials science. Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.govtue.nl The 1,2,3-triazole ring is known for its high dipole moment and ability to act as a hydrogen bond acceptor, properties that are conducive to forming stable, ordered materials. rsc.org

The iodine atom on the triazole ring introduces an additional, powerful tool for directing molecular self-assembly: the halogen bond. nih.gov A halogen bond is a highly directional, non-covalent interaction between a halogen atom (like the iodine in this scaffold) and a Lewis basic atom (like an oxygen or nitrogen). This interaction can be used to precisely control the three-dimensional arrangement of molecules in the solid state, leading to the formation of predictable supramolecular architectures such as tapes, sheets, or more complex networks. nih.gov

Furthermore, research on poly(5-iodo-1,2,3-triazole)s has shown that these polymers can serve as platforms for new functional materials. acs.org The properties of these polymers, such as thermal stability and solubility, can be tuned by functionalizing the iodine position using the cross-coupling reactions described previously. acs.org This suggests that this compound could be used as a monomer or a functionalizing agent to create polymers and other materials with tailored properties for applications in fields like nanotechnology, sensing, or smart coatings. fluorochem.co.ukrsc.org

Role in Polymer Science or Material Design

The structural components of this compound make it a promising monomer for the synthesis of advanced polymers with tunable properties. The 5-iodotriazole moiety can be directly involved in polymerization reactions, while the piperidine ring can impart specific characteristics to the resulting polymer chains.

One key approach to incorporating this compound into polymers is through the iodoalkyne version of the copper-catalyzed azide (B81097)–alkyne cycloaddition (iCuAAC). This method allows for the creation of poly(5-iodo-1,2,3-triazole)s (iodo-PTAs), where the iodotriazole unit forms the repeating backbone of the polymer acs.org. In this context, a bifunctional monomer derived from this compound could be designed to undergo step-growth polymerization, leading to novel materials.

Furthermore, the iodine atom on the triazole ring serves as a versatile handle for post-polymerization functionalization acs.org. This allows for the synthesis of a parent iodo-PTA, which can then be modified using various cross-coupling reactions, such as Suzuki and Heck couplings acs.org. This strategy enables the introduction of a wide array of functional groups, thereby fine-tuning the chemical and physical properties of the polymer, such as solubility, thermal stability, and light-emitting characteristics.

The piperidine substituent also plays a crucial role in material design. Piperidine-functionalized polymers have been investigated for various applications, including as anion exchange membranes in fuel cells and as kinetic hydrate (B1144303) inhibitors google.comresearchgate.netacs.orgrsc.org. The basic nature of the piperidine nitrogen can be exploited to create materials with specific pH-responsive behaviors or to act as ligands for metal catalysts. The incorporation of the this compound unit into a polymer could therefore lead to materials with a unique combination of properties derived from both the functionalizable iodotriazole and the versatile piperidine ring.

Table 1: Potential Polymerization and Functionalization Strategies

Strategy Description Potential Application
iCuAAC Polymerization Step-growth polymerization of a bifunctional monomer derived from this compound to form a poly(5-iodo-1,2,3-triazole). Synthesis of novel functional polymers.
Post-Polymerization Functionalization Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) on the iodine atom of the poly(5-iodo-1,2,3-triazole). Tuning of polymer properties for specific applications.
Piperidine-Mediated Properties The piperidine moiety can impart properties such as pH-responsiveness, and can act as a ligand or a base. Development of smart materials, catalysts, and membranes.

Exploration in Supramolecular Chemistry

The distinct structural features of this compound make it an excellent candidate for the construction of complex supramolecular assemblies. The molecule possesses multiple sites for non-covalent interactions, including halogen bonding, hydrogen bonding, and metal coordination.

The iodine atom at the 5-position of the triazole ring is a potent halogen bond donor acs.orgresearchgate.netnih.govnih.govresearchgate.net. Halogen bonding is a highly directional and specific non-covalent interaction that can be used to control the self-assembly of molecules in the solid state and in solution nih.gov. In the case of this compound, the C–I bond can interact with halogen bond acceptors, such as anions or Lewis bases, to form well-defined supramolecular structures.

In addition to halogen bonding, the nitrogen atoms of both the triazole ring and the piperidine ring can act as hydrogen bond acceptors. This allows for the formation of intricate hydrogen-bonded networks, further guiding the self-assembly process. The piperidine nitrogen, in its protonated state, can also act as a hydrogen bond donor.

Furthermore, the nitrogen atoms of the triazole and piperidine moieties are potential coordination sites for metal ions nih.govuobaghdad.edu.iqnih.govrsc.org. The formation of metal-organic frameworks (MOFs) or coordination polymers based on this ligand could lead to materials with interesting catalytic, sensing, or gas storage properties. The interplay of halogen bonding, hydrogen bonding, and metal coordination offers a rich landscape for the design of novel supramolecular architectures with tailored functions.

Table 2: Potential Supramolecular Interactions of this compound

Interaction Type Donor/Acceptor Site Potential Partner Resulting Assembly
Halogen Bonding Iodine atom (donor) Lewis bases, anions 1D chains, 2D sheets, 3D networks
Hydrogen Bonding Triazole & piperidine nitrogens (acceptor) Hydrogen bond donors (e.g., water, alcohols) Extended hydrogen-bonded networks
Metal Coordination Triazole & piperidine nitrogens (ligand) Transition metal ions Metal-organic frameworks (MOFs), coordination polymers

Isotopic Labeling Strategies (e.g., for radioiodination or radiofluorination for research probes)

The presence of an iodine atom on the triazole ring makes this compound an ideal precursor for the synthesis of radiolabeled probes for use in nuclear imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Radioiodination: The most direct method for radioiodination involves the use of a copper(II)-mediated one-pot, three-component reaction. This approach allows for the direct incorporation of radioactive iodide (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) into the triazole ring starting from an azide, an alkyne, and the radioiodide source acs.orgnih.gov. This method is highly efficient and allows for the rapid assembly of radioiodinated triazoles. For this compound, this would involve reacting a piperidine-containing azide with an alkyne in the presence of the desired radioiodide isotope and a copper(II) catalyst.

Radiofluorination: The 5-iodotriazole moiety is also a versatile precursor for radiofluorination. A common strategy is the iodine-to-fluorine exchange reaction. This can be achieved by treating the 5-iodotriazole with a source of fluoride-18 ([¹⁸F]F⁻), such as [¹⁸F]KF, often under microwave irradiation mdpi.comresearchgate.netrsc.orgresearchgate.netacs.org. This "Halex" (halogen exchange) reaction provides a direct and late-stage method for introducing the positron-emitting ¹⁸F isotope, which is highly desirable for PET imaging. The development of a [¹⁸F]-labeled version of this compound would enable in vivo studies of its biological distribution and targeting properties.

Table 3: Isotopic Labeling Strategies for this compound

Labeling Method Isotope Precursor Key Reagents Application
Radioiodination ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I Piperidine-azide, alkyne Radioiodide, Cu(II) catalyst SPECT/PET Imaging, Radiotherapy
Radiofluorination (Halex) ¹⁸F This compound [¹⁸F]KF, microwave PET Imaging

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

While dedicated research on the specific molecule 3-(5-Iodotriazol-1-yl)piperidine is limited, a wealth of knowledge on its constituent parts provides a strong foundation for future work.

Methodological Advancements in Synthesis:

Piperidine (B6355638) Core: Significant progress has been made in the stereoselective synthesis of 3-substituted piperidines. nih.govsnnu.edu.cn Modern methods, including rhodium-catalyzed asymmetric reductive Heck reactions and chemo-enzymatic dearomatization of pyridines, offer precise control over stereochemistry, which is crucial for biological activity. acs.orgnih.gov Additionally, direct C-H functionalization techniques are emerging as powerful tools for modifying pre-existing piperidine rings, although challenges in site-selectivity remain. acs.orgresearchgate.netnih.govacs.org

1,2,3-Triazole Ring Formation: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," remains the most efficient and widely used method for constructing the 1,4-disubstituted 1,2,3-triazole ring. nih.govmdpi.com

5-Iodotriazole Synthesis: Methodologies for the synthesis of 5-iodotriazoles have been refined to improve selectivity and yield. Key strategies include the CuAAC reaction between an azide (B81097) and a 1-iodoalkyne or a one-pot reaction of a terminal alkyne, an azide, and an iodine source. d-nb.infonih.govthieme-connect.com Mechanistic studies have shown that the rapid in situ formation of the iodoalkyne is critical to prevent the formation of the undesired 5-protio-triazole byproduct. nih.gov These advancements ensure that precursors like this compound can be synthesized cleanly. d-nb.info

Key Research Findings of the Constituent Moieties:

The piperidine heterocycle is a privileged scaffold found in numerous FDA-approved drugs, including treatments for neuropsychiatric disorders, cancer, and infectious diseases. snnu.edu.cndntb.gov.uaresearchgate.net Its conformational flexibility and ability to present substituents in defined three-dimensional space are key to its biological function.

The 1,2,3-triazole ring is a bioisostere for the amide bond, valued for its chemical stability, rigidity, and capacity for hydrogen bonding. nih.gov

The iodo-substituent on the triazole is not merely a synthetic intermediate; it is a potent halogen bond (XB) donor. nih.gov Research has demonstrated that the electron-deficient nature of the triazole ring enhances the XB donor capability of the iodine atom, allowing for strong, directional, non-covalent interactions that can be exploited in drug design and crystal engineering. nih.govmdpi.comacs.org

Emerging Research Opportunities and Challenges for the Compound Class

The fusion of these three components in this compound opens up several exciting avenues for research, though not without significant challenges.

Emerging Research Opportunities:

Scaffold for Library Synthesis: The C-I bond of the 5-iodotriazole is a prime site for diversification. It serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the late-stage functionalization of the molecule. This allows for the rapid generation of diverse chemical libraries for high-throughput screening against various biological targets. rsc.orgbeilstein-journals.org

Halogen Bonding in Drug Design: There is a significant opportunity to explore the role of the iodotriazole moiety as a halogen bond donor in molecular recognition. This interaction can be leveraged to enhance binding affinity and selectivity for protein targets. The development of neutral iodotriazole foldamers and macrocycles for anion recognition highlights the potential of this interaction in creating highly specific receptors. rsc.orgrsc.org

Development of Novel Bioactive Agents: Given the prevalence of piperidine and triazole motifs in pharmaceuticals, hybrids like this compound are strong candidates for new therapeutic agents. mdpi.comresearchgate.netresearchgate.net Research could target areas such as oncology, neurodegenerative diseases, and infectious diseases, where these individual scaffolds have proven effective. nih.govnih.gov

Challenges:

Stereochemical Control: The primary challenge lies in the stereoselective synthesis of the 3-substituted piperidine core. Achieving the desired enantiomer is often complex and can require multi-step, catalyst-controlled reactions, which can be difficult to scale up. researchgate.netbeilstein-journals.org

Regioselectivity of Triazole Formation: While CuAAC typically yields the 1,4-disubstituted triazole, the synthesis of other regioisomers, such as the 1,5-disubstituted triazole, requires different strategies, for example, using ruthenium catalysts, which can add complexity. rsc.org

Reaction Conditions and Functional Group Tolerance: While many modern synthetic methods exist, ensuring compatibility between the conditions required for piperidine synthesis, triazole formation, and subsequent cross-coupling reactions can be challenging, especially with complex, functionalized substrates.

Potential for Novel Chemical Transformations and Applications

The true potential of this compound lies in its capacity as a versatile building block for a multitude of chemical transformations, leading to a wide range of applications. The reactivity of the C-I bond is central to this potential.

Novel Chemical Transformations: The 5-iodo-1,2,3-triazole moiety can undergo a variety of transformations, including:

Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions to form new carbon-carbon and carbon-heteroatom bonds.

Cyanation: The iodo group can be displaced by a nitrile group, which can be further hydrolyzed or reduced to introduce amides, carboxylic acids, or amines. rsc.orgresearchgate.net

Carbonylative Coupling: Aminocarbonylation reactions can introduce amide functionalities at the 5-position of the triazole ring. beilstein-journals.org

Cascade Reactions: The 5-iodotriazole can act as a precursor to diazo intermediates, which can then undergo subsequent annulation or coupling reactions to form complex fused heterocyclic systems like benzoxazoles. acs.orgacs.org

Potential Applications: The derivatization of the this compound scaffold could lead to compounds with applications in diverse fields.

Transformation of 5-Iodo GroupResulting Functional GroupPotential Application Area
Suzuki CouplingAryl/HeteroarylMedicinal Chemistry (e.g., Kinase Inhibitors), Materials Science
Sonogashira CouplingAlkynylBioconjugation, Antitumor Agents, Materials Science
Heck CouplingAlkenylSynthesis of Complex Natural Product Analogs
Buchwald-Hartwig CouplingAmino/AmidoDevelopment of CNS Agents, Enzyme Inhibitors
Cyanation / HydrolysisCarboxamideBioisosteric Scaffolds, Modulators of Protein-Protein Interactions

This structured approach to derivatization allows for the systematic exploration of chemical space around a core scaffold that combines the desirable properties of both piperidines and triazoles, amplified by the synthetic versatility of the C-I bond. The future of this compound class is bright, with significant opportunities spanning fundamental synthetic methodology, advanced materials, and the discovery of new medicines.

Q & A

Q. Methodology :

  • Use molecular docking to predict binding modes with target proteins (e.g., serotonin receptors) .
  • Test in vitro bioactivity (IC50_{50}) against cancer cell lines (e.g., MCF-7) or enzymatic assays (e.g., kinase inhibition) .

Safety: What precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Ventilation : Ensure adequate airflow to avoid inhalation of fine powders, which may cause respiratory irritation .
  • Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
  • Storage : Keep in amber vials under inert gas (N2_2) at 2–8°C to prevent photodegradation and moisture absorption .

Advanced: What in vitro and in vivo models are suitable for evaluating the bioactivity of this compound?

Answer:

  • In vitro :
    • Cell viability assays : MTT or resazurin-based tests in cancer lines (e.g., HeLa) to assess cytotoxicity .
    • Receptor binding assays : Radioligand displacement studies (e.g., 3^3H-serotonin for 5-HT receptor affinity) .
  • In vivo :
    • Rodent models : Administer via intraperitoneal injection (1–10 mg/kg) to study pharmacokinetics and CNS penetration .
    • Microdialysis : Monitor neurotransmitter levels (e.g., dopamine) in brain extracellular fluid post-administration .

Data normalization : Use positive controls (e.g., clozapine for 5-HT2A_{2A} antagonism) and correct for vehicle effects .

Data Contradictions: How to resolve discrepancies in reported biological activities of iodotriazole-piperidine analogs?

Answer:

  • Source analysis : Cross-check purity data (HPLC ≥95%) and synthetic routes—impurities like regioisomers may skew results .
  • Assay variability : Standardize protocols (e.g., ATP levels in viability assays) and use shared reference compounds .
  • Species differences : Test analogs in multiple cell lines (human vs. murine) to identify species-specific responses .

Example : A study reporting anti-inflammatory activity in macrophages but not in monocytes may reflect differential expression of target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.